molecular formula C10H8N2O3 B13911404 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B13911404
M. Wt: 204.18 g/mol
InChI Key: TXPIIOAOSVVNAQ-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Thiazoles are similar heterocyclic compounds containing sulfur instead of oxygen.

    Imidazoles: Imidazoles contain two nitrogen atoms in a five-membered ring and are widely used in medicinal chemistry.

    Triazoles: Triazoles have three nitrogen atoms in the ring and are known for their antifungal and antimicrobial properties.

Uniqueness

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-4-2-3-5-7(6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14)

InChI Key

TXPIIOAOSVVNAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C(=O)O

Origin of Product

United States

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